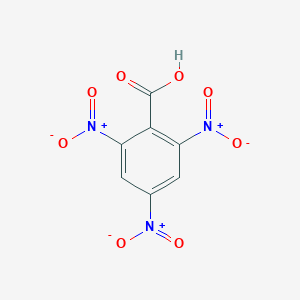![molecular formula C17H15N3O8S2 B091017 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- CAS No. 16452-06-5](/img/structure/B91017.png)
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo-] is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan III, and it is widely used in various research applications. Sudan III is a red dye that is soluble in water, and it is commonly used as a staining agent in histology and cytology.
Wirkmechanismus
Sudan III stains lipids and fat globules by binding to them. The dye has a hydrophobic tail that binds to the lipid molecules, while the hydrophilic head binds to the water molecules. This binding causes the lipid molecules to become visible under a microscope.
Biochemische Und Physiologische Effekte
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan III is a widely used staining agent in histology and cytology due to its ability to stain lipids and fat globules. It is easy to use and produces consistent results. However, it has limitations in that it can only stain lipids and fat globules and cannot stain other cellular components.
Zukünftige Richtungen
There are several future directions for the use of Sudan III in scientific research. One potential application is in the analysis of environmental samples to determine the presence of lipids and fats. Sudan III could also be used in the development of new staining agents that can stain other cellular components. Additionally, the synthesis method of Sudan III could be optimized to improve the yield and purity of the final product.
Conclusion
In conclusion, Sudan III is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a staining agent in histology and cytology and has various scientific research applications. Sudan III stains lipids and fat globules by binding to them and has no known biochemical or physiological effects on living organisms. While it has limitations in its ability to stain other cellular components, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of Sudan III involves the reaction of naphthalene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form the final product. The synthesis method of Sudan III is well-established and has been used for many years.
Wissenschaftliche Forschungsanwendungen
Sudan III has various scientific research applications, including its use as a staining agent in histology and cytology. It is used to stain lipids and fat globules in tissues, making them visible under a microscope. Sudan III is also used in the analysis of food products to determine the presence of fats and oils. Additionally, Sudan III is used in the textile industry as a dye.
Eigenschaften
CAS-Nummer |
16452-06-5 |
|---|---|
Produktname |
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- |
Molekularformel |
C17H15N3O8S2 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15N3O8S2/c1-28-11-3-5-13(14(8-11)29(22,23)24)19-20-16-15(30(25,26)27)7-9-6-10(18)2-4-12(9)17(16)21/h2-8,21H,18H2,1H3,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
TWYCBNWVCQHECB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
16452-06-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



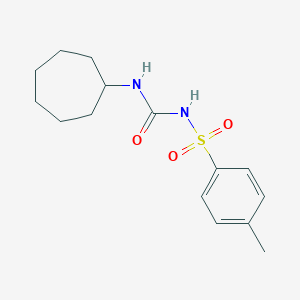
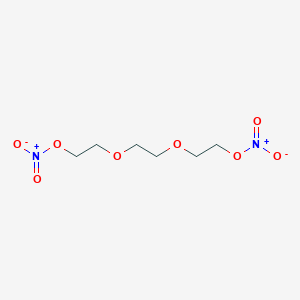
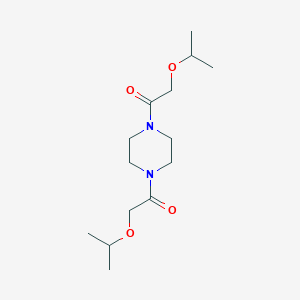
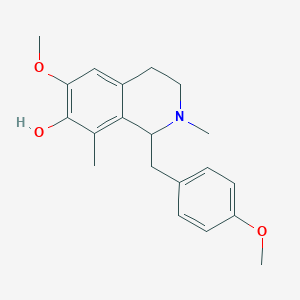
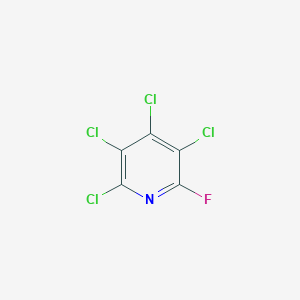
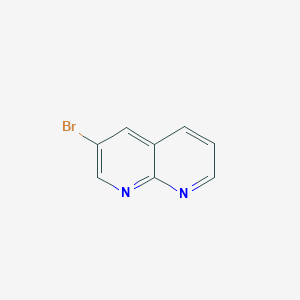
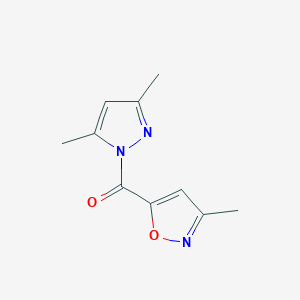
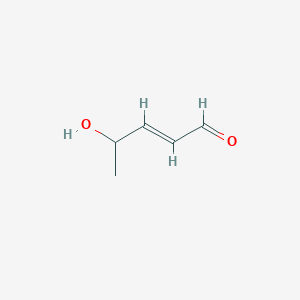
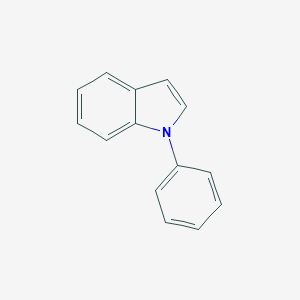
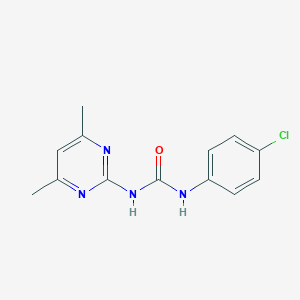
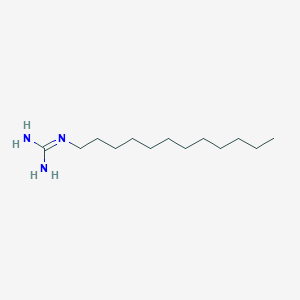
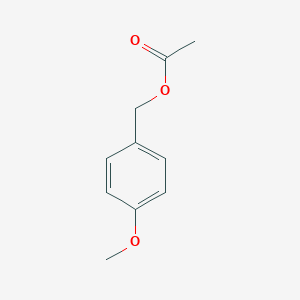
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
